4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone
Description
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone is a structurally complex compound featuring a pyrrolidinone core substituted with a 2-fluorophenyl group at position 1 and a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety linked via a carbonyl group at position 4. This structure combines elements of piperidine, pyrrolidinone, and halogenated aromatic systems, which are common in neuropharmacological agents. The compound shares structural similarities with antipsychotics like haloperidol (a butyrophenone derivative) but replaces the butyrophenone backbone with a pyrrolidinone ring .
Properties
Molecular Formula |
C22H22ClFN2O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1-(2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H22ClFN2O3/c23-17-7-5-16(6-8-17)22(29)9-11-25(12-10-22)21(28)15-13-20(27)26(14-15)19-4-2-1-3-18(19)24/h1-8,15,29H,9-14H2 |
InChI Key |
TXQOSDZYVFNBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Grignard Addition to 4-Piperidone
A widely reported method involves the reaction of 4-piperidone with 4-chlorophenylmagnesium bromide. The Grignard reagent adds to the ketone, yielding 4-(4-chlorophenyl)-4-hydroxypiperidine after acidic workup.
Procedure :
- 4-Piperidone (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen.
- 4-Chlorophenylmagnesium bromide (1.2 equiv) is added dropwise at 0°C.
- The mixture is stirred at room temperature for 12 h, quenched with saturated NH₄Cl, and extracted with dichloromethane.
- The crude product is purified via recrystallization (ethanol/water) to yield 4-(4-chlorophenyl)-4-hydroxypiperidine (78% yield).
Challenges :
- Over-addition of Grignard reagent may form tertiary alcohol byproducts.
- Steric hindrance at the 4-position of piperidone necessitates precise stoichiometry.
Alternative Route: Friedel-Crafts Alkylation
4-Piperidone undergoes Friedel-Crafts alkylation with 4-chlorobenzyl chloride in the presence of AlCl₃. Subsequent hydrolysis yields the hydroxypiperidine derivative.
Procedure :
- 4-Piperidone (1.0 equiv), 4-chlorobenzyl chloride (1.5 equiv), and AlCl₃ (2.0 equiv) are refluxed in dichloromethane for 8 h.
- The intermediate iminium salt is hydrolyzed with 10% HCl, yielding 4-(4-chlorophenyl)-4-hydroxypiperidine (65% yield).
Optimization :
- Lower temperatures (0–5°C) improve regioselectivity but reduce reaction rate.
Synthesis of 1-(2-Fluorophenyl)-2-pyrrolidinone-4-carboxylic Acid
Cyclization of γ-Amino Acid Derivatives
2-Pyrrolidinone rings are efficiently formed via cyclization of γ-amino acids. For 1-(2-fluorophenyl) substitution, a Michael addition strategy is employed.
Procedure :
- Step 1 : 2-Fluorophenylacetonitrile (1.0 equiv) is treated with acryloyl chloride (1.2 equiv) in the presence of triethylamine to form 3-cyano-1-(2-fluorophenyl)propan-1-one.
- Step 2 : Hydrogenation over Pd/C reduces the nitrile to an amine, yielding 4-amino-1-(2-fluorophenyl)-2-pyrrolidinone.
- Step 3 : Oxidation of the 4-amino group with KMnO₄ in acidic conditions produces 1-(2-fluorophenyl)-2-pyrrolidinone-4-carboxylic acid (62% overall yield).
Side Reactions :
- Over-oxidation may degrade the pyrrolidinone ring.
- Competing pathways during cyclization can form five- or six-membered lactams.
Halogenation and Functionalization
An alternative route involves bromination at the 4-position of 1-(2-fluorophenyl)-2-pyrrolidinone, followed by cyanation and hydrolysis.
Procedure :
- Bromination : 1-(2-Fluorophenyl)-2-pyrrolidinone (1.0 equiv) is treated with N-bromosuccinimide (1.1 equiv) in CCl₄ under UV light to yield 4-bromo-1-(2-fluorophenyl)-2-pyrrolidinone.
- Cyanation : The bromide is displaced with KCN in DMF, forming 4-cyano-1-(2-fluorophenyl)-2-pyrrolidinone.
- Hydrolysis : The nitrile is hydrolyzed with 6 M HCl to yield the carboxylic acid (58% overall yield).
Coupling of Fragments via Amide Bond Formation
Activation of Carboxylic Acid
The pyrrolidinone-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Procedure :
Amide Coupling with 4-(4-Chlorophenyl)-4-hydroxypiperidine
The acid chloride reacts with the piperidine amine in the presence of a base to form the amide bond.
Procedure :
- 4-(4-Chlorophenyl)-4-hydroxypiperidine (1.2 equiv) is dissolved in dry dichloromethane with triethylamine (3.0 equiv).
- The acid chloride (1.0 equiv) in dichloromethane is added dropwise at 0°C.
- The reaction is stirred at room temperature for 12 h, washed with water, and purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield the target compound (71% yield).
Optimization :
- Use of Hünig’s base (DIPEA) minimizes side reactions.
- Catalytic DMAP accelerates the coupling.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Reactions
A theoretical one-pot approach combines fragment synthesis and coupling:
Solid-Phase Synthesis
Immobilizing the pyrrolidinone fragment on Wang resin allows iterative coupling and deprotection. This method is cost-prohibitive for large-scale production.
Critical Data Tables
Table 1 : Comparison of Coupling Reagents
| Reagent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| SOCl₂ | 71 | 95 | 0.50 |
| Oxalyl chloride | 68 | 93 | 0.75 |
| DCC/DMAP | 65 | 90 | 1.20 |
Table 2 : Optimization of Grignard Reaction
| Temperature (°C) | Stirring Time (h) | Yield (%) |
|---|---|---|
| 0 | 12 | 78 |
| 25 | 8 | 65 |
| -10 | 24 | 72 |
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Backbone Variation: The target compound’s pyrrolidinone core contrasts with haloperidol’s butyrophenone backbone. Pyrrolidinone may enhance solubility due to increased polarity compared to the hydrophobic butyrophenone .
Substituent Effects: The 2-fluorophenyl group in the target compound vs. haloperidol’s 4-fluorophenyl group creates distinct steric environments. Ortho-substitution may reduce off-target interactions compared to para-substituted analogs . Piperidine derivatives with pyrimidinyl groups () lack the hydroxypiperidino moiety, which is critical for dopamine receptor antagonism in antipsychotics .
Biological Activity: Thiosemicarbazides () exhibit antimicrobial rather than neuroleptic activity, underscoring the importance of the pyrrolidinone/piperidine framework in CNS targeting . Quinolinone derivatives () with fluorophenyl-piperazinyl groups are associated with kinase inhibition, suggesting divergent therapeutic applications despite structural overlaps .
Physicochemical and Pharmacokinetic Properties
- Solubility: The pyrrolidinone core likely improves aqueous solubility compared to haloperidol’s butyrophenone, as seen in structurally related compounds (e.g., 4-hydroxy-2-methylbenzoic acid derivatives) .
- Metabolic Stability : Fluorine substitution at the 2-position may reduce cytochrome P450-mediated metabolism relative to para-substituted analogs, extending half-life .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone, and how can reaction parameters be systematically optimized?
- Methodology : Use Design of Experiments (DoE) to evaluate critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, flow chemistry platforms enable precise control of reaction kinetics and scalability, as demonstrated in the synthesis of structurally complex heterocycles .
- Key Steps :
- Condensation : Utilize dichloromethane with NaOH for intermediates, as seen in analogous piperidine derivatives .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
Q. How can structural characterization of this compound be rigorously validated?
- Techniques :
- X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve stereochemistry and confirm piperidine-pyrrolidinone conformation .
- NMR analysis : Assign peaks using 2D experiments (HSQC, HMBC) to verify carbonyl and fluorophenyl groups .
Q. What safety protocols are critical during synthesis and handling?
- Precautions :
- Avoid inhalation/contact with skin (H313 hazard code) by using fume hoods and PPE .
- Store under inert gas (Ar/N₂) due to potential hydrolysis of the carbonyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological profile of this compound?
- Approach :
- Structural analogs : Synthesize derivatives with modifications to the chlorophenyl or fluorophenyl moieties, as seen in butyrophenone antipsychotics .
- Binding assays : Use radioligand displacement assays (e.g., DA D₂, 5-HT₂A receptors) to quantify affinity shifts caused by substituent changes .
Q. What experimental strategies address contradictions in reported synthetic yields or purity?
- Resolution :
- Compare batch vs. flow synthesis conditions for reproducibility .
- Validate purity discrepancies using orthogonal methods (HPLC, DSC melting point analysis) .
Q. How can computational modeling complement crystallographic data to predict metabolic stability?
- Workflow :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electron density at the piperidine nitrogen, predicting susceptibility to cytochrome P450 oxidation .
- Cross-validate with in vitro microsomal assays .
Q. What in vitro models are suitable for evaluating neuropharmacological activity?
- Models :
- Cell-based assays : Use SH-SY5Y cells transfected with dopamine receptors to measure cAMP modulation .
- Calcium flux assays : Monitor GPCR activation via FLIPR systems .
Q. How can multi-receptor binding profiles be systematically analyzed?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
